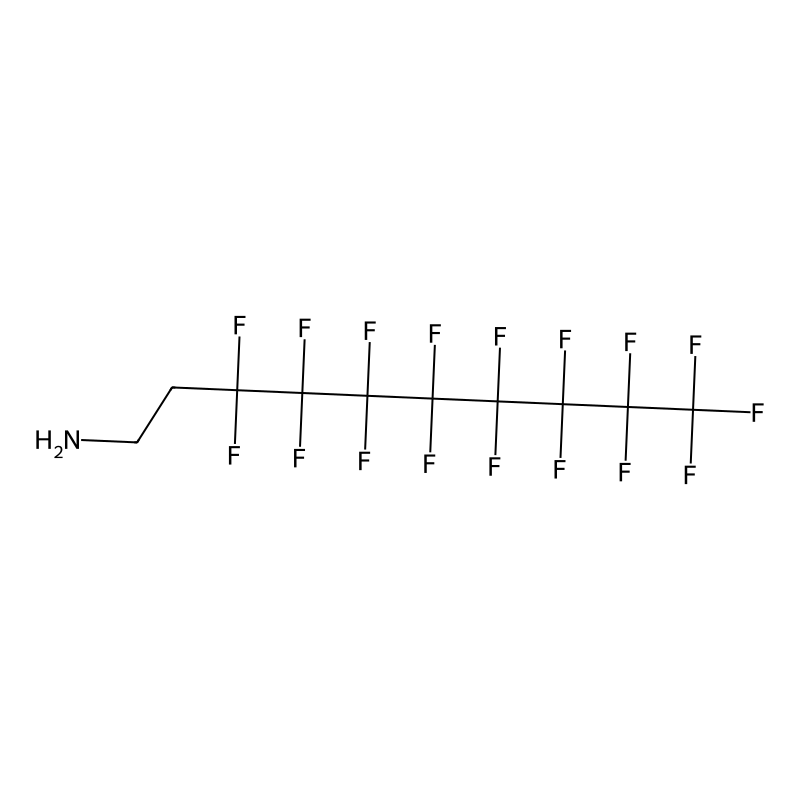

1H,1H,2H,2H-Perfluorodecylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Functionalization of Hydrophobic Ceramic Membranes

Scientific Field: Materials Science

Application Summary: 1H,1H,2H,2H-Perfluorodecylamine is used to functionalize hydrophobic ceramic membranes with nanosized pores. This process enhances the membrane’s properties, making it suitable for various applications.

Methods of Application: The ceramic membrane is treated with a solution of 1H,1H,2H,2H-Perfluorodecylamine, which bonds to the surface and modifies its properties.

Anti-Reflective, Release, and Soil Repellent Coating

Scientific Field: Surface Chemistry

Application Summary: 1H,1H,2H,2H-Perfluorodecylamine is utilized in anti-reflective coating, release coating, and soil repellent coating. These coatings can be applied to various surfaces to enhance their properties.

Methods of Application: The compound is mixed with a suitable solvent and applied to the surface.

Reduction of Surface Energy in Microelectromechanical Systems

Scientific Field: Microengineering

Application Summary: 1H,1H,2H,2H-Perfluorodecylamine is applied to movable microparts of microelectromechanical systems, thereby reducing the surface energy and preventing the stickiness.

Methods of Application: The compound is applied to the microparts, where it forms a thin layer that reduces surface energy.

Bonding Poly(tetrafluoroethylene) Films to Silicon Wafers

Application Summary: 1H,1H,2H,2H-Perfluorodecylamine is used to bond poly(tetrafluoroethylene) films to silicon wafers. This process is crucial in the fabrication of microelectronic devices.

Methods of Application: The compound is applied to the silicon wafer, and then the poly(tetrafluoroethylene) film is placed on top.

Superhydrophobic Coating for Metal Surfaces

Application Summary: 1H,1H,2H,2H-Perfluorodecylamine is used to create a superhydrophobic coating on metal surfaces. This coating protects the metal surfaces from fouling.

Methods of Application: The compound is mixed with a suitable solvent and applied to the metal surface.

Surface Modification of Poly(methyl methacrylate) for Microfluidic Chips

Application Summary: 1H,1H,2H,2H-Perfluorodecylamine is used to modify the surface of poly(methyl methacrylate) for the fabrication of microfluidic chips.

Methods of Application: The compound is applied to the poly(methyl methacrylate) surface, where it forms a thin layer that modifies the surface properties.

1H,1H,2H,2H-Perfluorodecylamine is a fluorinated organic compound characterized by its unique structure, which includes a long perfluorinated carbon chain attached to an amine group. Its molecular formula is C10H6F17N, and it has a molecular weight of approximately 463.13 g/mol. The compound is notable for its hydrophobic and lipophobic properties due to the presence of fluorinated carbon chains, which contribute to its potential applications in various fields such as materials science and pharmaceuticals .

Synthesis of 1H,1H,2H,2H-Perfluorodecylamine can be achieved through several methods:

- Fluorination of Precursors: Starting from non-fluorinated amines or alcohols, fluorination can be performed using fluorinating agents to introduce the perfluorinated chain.

- Direct Alkylation: The amine can be synthesized via alkylation of a suitable precursor with perfluorinated alkyl halides.

- Reduction Reactions: Reduction of corresponding perfluoroalkyl nitriles or other derivatives may also yield the desired amine .

Several compounds share structural similarities with 1H,1H,2H,2H-Perfluorodecylamine. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1H,1H,2H,2H-Perfluorodecylamine | Long perfluorinated chain + amine group | Strong hydrophobicity; potential for unique interactions |

| Perfluoroalkylamines | Similar fluorinated chains but vary in length/functional groups | Often more toxic; less versatile |

| Perfluoroalkyl sulfonamides | Contains sulfonamide functional group | Different reactivity profiles; used in different applications |

| Perfluoroalkyl carboxylic acids | Carboxylic acid functional group | More polar; used as surfactants |

This comparison illustrates that while many fluorinated compounds exist, 1H,1H,2H,2H-Perfluorodecylamine's specific combination of properties makes it particularly valuable for specialized applications.